molecular formula C23H18N2O2S B2733348 N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide CAS No. 301194-91-2

N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide

Cat. No.: B2733348
CAS No.: 301194-91-2
M. Wt: 386.47
InChI Key: RMMGGMXYRLDWQD-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-N’-(phenylsulfonyl)benzimidamide is a complex organic compound that features a naphthalene ring, a phenylsulfonyl group, and a benzimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-N’-(phenylsulfonyl)benzimidamide typically involves multi-step organic reactions. One common approach might include:

    Formation of Benzimidamide: Starting with a benzimidazole derivative, the amide group can be introduced through a reaction with an appropriate amine.

    Introduction of the Phenylsulfonyl Group: This can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the Naphthalene Ring: The final step might involve coupling the naphthalene ring to the intermediate compound through a suitable cross-coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-N’-(phenylsulfonyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of catalysts like palladium for cross-coupling reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-yl)-N’-(phenylsulfonyl)benzamide
  • N-(naphthalen-1-yl)-N’-(phenylsulfonyl)aniline
  • N-(naphthalen-1-yl)-N’-(phenylsulfonyl)benzimidazole

Uniqueness

N-(naphthalen-1-yl)-N’-(phenylsulfonyl)benzimidamide is unique due to its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-naphthalen-1-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c26-28(27,20-14-5-2-6-15-20)25-23(19-11-3-1-4-12-19)24-22-17-9-13-18-10-7-8-16-21(18)22/h1-17H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMGGMXYRLDWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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